molecular formula C20H38N2O8S2 B12661332 Bis(O-isopropyl-DL-methionine) fumarate CAS No. 20772-50-3

Bis(O-isopropyl-DL-methionine) fumarate

Cat. No.: B12661332
CAS No.: 20772-50-3
M. Wt: 498.7 g/mol
InChI Key: HJPAWJBAADASMW-WXXKFALUSA-N
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Description

Bis(O-isopropyl-DL-methionine) fumarate: is a chemical compound with the molecular formula C20H38N2O8S2 and a molecular weight of 498.7 g/mol It is known for its unique structure, which includes two isopropyl-DL-methionine moieties linked by a fumarate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(O-isopropyl-DL-methionine) fumarate typically involves the esterification of DL-methionine with isopropyl alcohol, followed by the reaction with fumaric acid. The process can be summarized as follows:

    Esterification: DL-methionine is reacted with isopropyl alcohol in the presence of an acid catalyst to form O-isopropyl-DL-methionine.

    Formation of Bis(O-isopropyl-DL-methionine): Two molecules of O-isopropyl-DL-methionine are then reacted with fumaric acid to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(O-isopropyl-DL-methionine) fumarate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Bis(O-isopropyl-DL-methionine) fumarate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of sulfur-containing amino acids on cellular processes. It serves as a model compound for investigating the metabolism and function of methionine derivatives .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its ability to protect cells from oxidative stress and its potential role in treating diseases related to oxidative damage .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of Bis(O-isopropyl-DL-methionine) fumarate involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also modulate the activity of enzymes involved in methionine metabolism, thereby influencing cellular processes .

Comparison with Similar Compounds

    O-isopropyl-DL-methionine: A precursor in the synthesis of Bis(O-isopropyl-DL-methionine) fumarate.

    DL-methionine: A sulfur-containing amino acid with similar antioxidant properties.

    Dimethyl fumarate: A compound with similar fumarate moiety but different biological activities.

Uniqueness: this compound is unique due to its dual methionine moieties linked by a fumarate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Bis(O-isopropyl-DL-methionine) fumarate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₁₄H₃₁N₃O₄S
Molecular Weight: 319.49 g/mol
IUPAC Name: Bis(2-isopropyl-2-[(2-amino-4-methylthio)butanoyl]amino) fumarate

The structure of this compound includes two isopropyl groups attached to a methionine backbone, which is linked to a fumarate moiety. This configuration is significant for its biological activity, particularly in relation to its interaction with biological targets.

Biological Activity

This compound exhibits several biological activities, including:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxicity: Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects: Preliminary data suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Signaling Pathways: The compound may interact with key signaling pathways involved in cell proliferation and apoptosis.
  • Modification of Protein Function: As a Michael acceptor, this compound can covalently modify cysteine residues in proteins, altering their function and potentially leading to cytotoxic effects .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory cytokines

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7), the compound demonstrated significant inhibition of cell proliferation at concentrations above 50 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound showed that it effectively reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for the compound in managing inflammatory conditions.

Properties

CAS No.

20772-50-3

Molecular Formula

C20H38N2O8S2

Molecular Weight

498.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl 2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/2C8H17NO2S.C4H4O4/c2*1-6(2)11-8(10)7(9)4-5-12-3;5-3(6)1-2-4(7)8/h2*6-7H,4-5,9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

HJPAWJBAADASMW-WXXKFALUSA-N

Isomeric SMILES

CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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